molecular formula C7H9N3O2 B13157978 2-Amino-3-(pyrimidin-2-yl)propanoic acid CAS No. 3842-21-5

2-Amino-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B13157978
CAS No.: 3842-21-5
M. Wt: 167.17 g/mol
InChI Key: XCNOBDDQOATTBY-UHFFFAOYSA-N
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Description

2-Amino-3-(pyrimidin-2-yl)propanoic acid is a compound belonging to the class of pyrimidines, characterized by a pyrimidine ring substituted with an amino group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(pyrimidin-2-yl)propanoic acid typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Amino-3-(pyrimidin-2-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

CAS No.

3842-21-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-3-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(7(11)12)4-6-9-2-1-3-10-6/h1-3,5H,4,8H2,(H,11,12)

InChI Key

XCNOBDDQOATTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CC(C(=O)O)N

Origin of Product

United States

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